molecular formula C22H19F2N5O3 B2497232 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1021051-57-9

2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide

Cat. No.: B2497232
CAS No.: 1021051-57-9
M. Wt: 439.423
InChI Key: RJVXTVHGPFGMTF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a complex organic molecule with intriguing chemical properties. It's an amide derivative, notable for its phenoxy and triazolopyridazine structures. The presence of fluorine atoms within its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide typically involves multi-step organic reactions. Starting materials may include 3-fluorophenol, 4-fluoroaniline, and intermediates such as triazolopyridazine derivatives. Key reactions may include:

  • Ether formation via nucleophilic substitution.

  • Amide coupling reactions.

  • Heterocyclic ring formation via cyclization.

Industrial Production Methods

Industrial production methods might involve optimizing the above reactions to scale-up processes. Factors such as reaction yield, purity, and cost-efficiency play crucial roles. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Limited oxidation reactions due to the presence of aromatic rings and electron-withdrawing fluorine atoms.

  • Reduction: Selective reduction can target certain functional groups without affecting the integrity of the molecule.

  • Substitution: Both nucleophilic and electrophilic substitutions are possible, altering the functional groups attached to the aromatic systems.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substituting reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed depend on the specific reaction pathways. For instance:

  • Oxidation may yield quinones or hydroxylated derivatives.

  • Reduction might produce simpler amides or dehalogenated products.

  • Substitution could generate derivatives with various functional groups like alkyl or aryl moieties.

Scientific Research Applications

Chemistry

The compound's unique structure makes it an interesting subject for studies on electronic effects of fluorine atoms in organic molecules. It's also used in exploring novel synthetic methodologies for complex organic molecules.

Biology

Due to its bioactive properties, the compound is investigated for potential pharmaceutical applications, including as an enzyme inhibitor or receptor modulator. Its fluorinated structure enhances its metabolic stability and bioavailability.

Medicine

Research may explore its use in developing new drugs targeting specific pathways influenced by its triazolopyridazine moiety. Its potential anti-inflammatory or anticancer activities are of particular interest.

Industry

Its properties could be leveraged in material science for the development of new polymers or coatings, taking advantage of its chemical stability and fluorine-related characteristics.

Mechanism of Action

The mechanism by which 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can fit into active sites due to its structural features, modulating biological pathways. The fluorine atoms may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison

Compared to similar compounds, 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide stands out due to its dual phenoxy and triazolopyridazine structure. The presence of multiple fluorine atoms provides distinct electronic effects not seen in non-fluorinated analogs.

Similar Compounds

  • 2-(3-chlorophenoxy)-N-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide: A chlorinated analog with different reactivity and binding characteristics.

  • 2-(3-methoxyphenoxy)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide: Featuring methoxy groups instead of fluorine, influencing its chemical properties and biological activities.

With these insights, we see how this compound fits into the broader landscape of organic chemistry and potential applications. It's not just about the molecule itself but its role within various scientific domains.

Properties

IUPAC Name

2-(3-fluorophenoxy)-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O3/c1-14(32-18-4-2-3-17(24)13-18)22(30)25-11-12-31-20-10-9-19-26-27-21(29(19)28-20)15-5-7-16(23)8-6-15/h2-10,13-14H,11-12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVXTVHGPFGMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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